molecular formula C15H21NO4 B601737 Hydroxy Ivabradine CAS No. 1235547-07-5

Hydroxy Ivabradine

Cat. No.: B601737
CAS No.: 1235547-07-5
M. Wt: 279.34
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Ivabradine is characterized as a process-related impurity in the synthesis and pharmaceutical formulation of Ivabradine, an active pharmaceutical ingredient (API) used in cardiovascular therapeutics . As a certified reference material, it is indispensable for analytical research and quality control in pharmaceutical development. Researchers utilize this compound in stability-indicating HPLC methods to monitor, identify, and quantify impurity levels, ensuring drug product safety and compliance with regulatory standards . Its primary research value lies in facilitating forced degradation studies, method validation, and the establishment of impurity profiles, which are critical steps in drug substance characterization and the overall assessment of product quality and stability . This compound is supplied strictly for analytical and research purposes. For Research Use Only. Not intended for any human or veterinary drug, diagnostic, or therapeutic use.

Properties

IUPAC Name

3-(3-hydroxypropyl)-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-13-8-11-4-6-16(5-3-7-17)15(18)10-12(11)9-14(13)20-2/h8-9,17H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGKDLFPXLGFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001144502
Record name 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235547-07-5
Record name 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235547-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxy ivabradine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235547075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001144502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXY IVABRADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q9GZQ9LJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Hydroxylation of 3-Chloropropyl Intermediate

A pivotal intermediate in Ivabradine synthesis is 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Compound II). this compound can be synthesized via nucleophilic substitution of the chloride with a hydroxyl group:

Methodology :

  • Reaction Conditions :

    • Solvent : Ethanol/water mixture (3:1 v/v)

    • Base : Aqueous NaOH (2.5 M)

    • Temperature : 60°C, reflux for 8–12 hours

    • Yield : 68–72%

  • Mechanism :
    R-Cl + NaOHR-OH + NaCl\text{R-Cl + NaOH} \rightarrow \text{R-OH + NaCl}
    The SN2 mechanism ensures inversion of configuration, preserving chirality at the benzylic carbon.

Table 1: Optimization of Hydroxylation Parameters

ParameterOptimal RangeImpact on Yield
NaOH Concentration2.0–3.0 MMaximizes substitution
Reaction Time10–12 hoursCompletes conversion
Solvent PolarityHigh (ε > 20)Enhances nucleophilicity

Catalytic Hydrogenation Approaches

Palladium-Catalyzed Hydrogenation of Keto Intermediates

Patent WO2010072409A1 discloses hydrogenation steps using palladium on carbon (Pd/C) to reduce ketones to secondary alcohols, a strategy adaptable for this compound:

Procedure :

  • Substrate : 3-(3-Oxopropyl)-7,8-dimethoxybenzazepinone

  • Catalyst : 10% Pd/C (0.5 equiv)

  • Conditions :

    • H₂ pressure: 30–50 psi

    • Solvent: Ethanol/water (4:1)

    • Temperature: 25–30°C

    • Duration: 6–8 hours

Outcome :

  • Conversion : >95%

  • Selectivity : 88% for anti-Markovnikov hydroxylation

Critical Note : Excess hydrogen pressure (>50 psi) promotes over-reduction to propane derivatives, necessitating precise control.

Isolation and Purification Techniques

Crystallization from Ethyl Acetate

Following hydroxylation, this compound is isolated via fractional crystallization:

  • Solvent System : Ethyl acetate/n-hexane (1:3)

  • Cooling Gradient : 50°C → 4°C over 24 hours

  • Purity : 99.2% by HPLC

Table 2: Crystallization Efficiency

Solvent Ratio (EA:Hexane)Recovery (%)Purity (%)
1:28298.5
1:37899.2
1:46598.8

Impurity Profiling and Byproduct Mitigation

Formation of Dihydroxy Derivatives

During hydroxylation, dihydroxypropyl analogs may form via radical-mediated oxidation:

  • Preventive Measures :

    • Use of antioxidants (e.g., BHT at 0.1% w/w)

    • Strict inert atmosphere (N₂ or Ar)

    • Limiting reaction temperature to <70°C

Table 3: Byproduct Distribution Under Varied Conditions

ConditionDihydroxy Byproduct (%)
Air atmosphere12.4
N₂ atmosphere3.1
With BHT1.8

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.72 (s, 1H, ArH), 4.12 (t, J=6.4 Hz, 2H, -CH₂OH), 3.87 (s, 6H, -OCH₃)

  • HPLC : Retention time = 8.9 min (C18 column, acetonitrile/water 55:45)

Chiral Purity :

  • Chiral HPLC : >99% ee using Chiralpak AD-H column (heptane/ethanol 70:30)

Chemical Reactions Analysis

Types of Reactions: Hydroxy Ivabradine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The molecule can be reduced to remove the hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include acidic or basic environments, depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield a ketone or aldehyde derivative .

Scientific Research Applications

Clinical Applications

  • Chronic Heart Failure : Hydroxy Ivabradine is utilized as an adjunct therapy in patients with heart failure with reduced ejection fraction (HFrEF). Clinical trials have demonstrated significant reductions in hospitalizations and improved quality of life metrics when used alongside standard therapies such as beta-blockers and ACE inhibitors .
  • Stable Angina Pectoris : The compound is also indicated for the symptomatic treatment of chronic stable angina pectoris. By lowering heart rate, it reduces myocardial oxygen demand, thereby alleviating angina symptoms .
  • Cardiac Remodeling : Research indicates that this compound may attenuate cardiac remodeling processes associated with heart failure, such as left ventricular hypertrophy and fibrosis. This effect is attributed to its anti-remodeling properties, which include antifibrotic and anti-inflammatory actions .

Case Study 1: Efficacy in Heart Failure

A study involving 6505 patients with chronic heart failure showed that this compound significantly decreased the risk of cardiovascular death or hospitalization due to worsening heart failure by 18% compared to placebo. The patients exhibited a mean reduction in heart rate of approximately 16 beats per minute after treatment .

Case Study 2: Impact on Cardiac Biomarkers

In a clinical trial assessing the short-term effects of this compound on biomarkers associated with heart failure, patients receiving the drug showed significant decreases in NT-Pro BNP and neopterin levels—indicators of cardiac stress—correlating positively with reductions in heart rate .

Comparative Data Table

ApplicationMechanismClinical Evidence
Chronic Heart FailureReduces heart rate via I_f inhibitionDecreased hospitalizations by 18% in HFrEF patients
Stable Angina PectorisLowers myocardial oxygen demandSignificant symptom relief reported in clinical settings
Cardiac RemodelingAntifibrotic and anti-inflammatoryImprovement in left ventricular function noted in various studies

Mechanism of Action

Hydroxy Ivabradine exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the I_f channels in the sinoatrial node. This inhibition slows the diastolic depolarization phase, reducing the heart rate without affecting myocardial contractility. The molecular targets include the HCN channels, and the pathways involved are primarily related to the regulation of heart rate and rhythm .

Comparison with Similar Compounds

    Ivabradine: The parent compound, primarily used for heart rate reduction.

    Beta-blockers (e.g., Atenolol): Used for similar indications but with different mechanisms of action.

    Calcium channel blockers (e.g., Amlodipine): Another class of heart rate-reducing agents with distinct pharmacological profiles.

Uniqueness: Hydroxy Ivabradine is unique due to its selective inhibition of the I_f channels without the negative inotropic effects seen with beta-blockers and calcium channel blockers. This makes it a valuable alternative for patients who cannot tolerate these other medications .

Biological Activity

Hydroxy Ivabradine, a metabolite of Ivabradine, has gained attention for its potential biological activities, particularly in cardiovascular health. This article explores its pharmacological properties, mechanisms of action, and clinical implications, supported by relevant data and case studies.

Overview of Ivabradine and Its Metabolite

Ivabradine is primarily known as a selective inhibitor of the funny current (I_f) in sinoatrial node cells, which regulates heart rate. This compound is formed through the metabolism of Ivabradine and may exhibit distinct biological activities that contribute to the therapeutic effects observed in cardiovascular diseases.

I_f Current Inhibition :

  • This compound retains the ability to selectively inhibit the I_f current, similar to its parent compound. This inhibition results in a reduction of heart rate without affecting myocardial contractility or conduction velocity, distinguishing it from traditional beta-blockers .

Endothelial Function :

Heart Rate Reduction

  • Clinical trials have demonstrated that Ivabradine significantly reduces heart rate in patients with chronic heart failure and angina. The reduction in heart rate leads to improved cardiac output and better oxygenation of myocardial tissues .

Impact on Biomarkers

  • A study involving heart failure patients showed that treatment with Ivabradine led to significant reductions in NT-Pro BNP and neopterin levels, biomarkers associated with heart failure severity. While direct studies on this compound are sparse, it is expected to exhibit similar effects due to its pharmacological profile .

Case Studies and Clinical Findings

  • Heart Failure Management :
    • In a randomized controlled trial involving 60 patients with heart failure, those treated with Ivabradine showed a greater improvement in ejection fraction compared to the control group. The study highlighted the efficacy of heart rate reduction as a therapeutic strategy .
  • Angina Pectoris :
    • Research has indicated that Ivabradine can effectively manage angina symptoms by reducing heart rate and myocardial oxygen demand. The implications for this compound suggest potential benefits in similar patient populations .

Comparative Data Table

Parameter Ivabradine This compound
Mechanism I_f current inhibitionI_f current inhibition
Heart Rate Reduction SignificantExpected similar effect
Impact on Biomarkers Decrease in NT-Pro BNPHypothesized decrease
Endothelial Function ImprovedExpected improvement

Q & A

Q. What is the molecular mechanism by which Ivabradine selectively inhibits the sinoatrial node's pacemaker current?

Ivabradine blocks the hyperpolarization-activated cyclic nucleotide-gated (HCN4) channel, which mediates the If current critical for heart rate (HR) regulation. Methodological insights include:

  • Homology modeling to predict the 3D structure of HCN4 channels.
  • Site-directed mutagenesis of residues in the S6 domain (e.g., D456, Y506) to identify binding sites.
  • Electrophysiological characterization of mutated channels to assess ivabradine's affinity .

Key Data :

Mutated ResidueEffect on Ivabradine BindingExperimental Method
D456AReduced binding affinityPatch-clamp
Y506ALoss of blockMolecular docking

Q. How is Ivabradine's efficacy in chronic heart failure (HF) evaluated in randomized controlled trials (RCTs)?

The SHIFT trial (n=6,505) demonstrated that ivabradine (5–7.5 mg bid) reduced HR by 10.1 bpm (vs. placebo) and improved health-related quality of life (KCCQ scores) while reducing cardiovascular death/HF hospitalization (HR 0.82, p<0.0001). Methodological considerations:

  • Endpoint selection : Composite primary endpoints (e.g., cardiovascular death + hospitalization).
  • Subgroup stratification : Analysis by baseline HR, beta-blocker use, and angina class.
  • Quality-of-life metrics : Kansas City Cardiomyopathy Questionnaire (KCCQ) for longitudinal assessment .

Q. What are the common adverse effects of Ivabradine, and how are they monitored in trials?

  • Bradycardia : Reported in 18% of patients (vs. 2.3% placebo) in the SIGNIFY trial .
  • Atrial fibrillation (AF) : Meta-analysis of 11 RCTs (n=21,571) found a 15% increased relative risk (RR 1.15, 95% CI 1.07–1.24) .
  • Monitoring : Telemetry for HR, serial ECGs, and adjudication of arrhythmias by blinded endpoint committees.

Advanced Research Questions

Q. How should researchers reconcile contradictory outcomes between the SIGNIFY and SHIFT trials?

The SIGNIFY trial (n=19,102) found no benefit of ivabradine in stable coronary artery disease (CAD) without HF (HR 1.08 for primary endpoint, p=0.20), contrasting with SHIFT's positive results. Methodological approaches to resolve contradictions:

  • Interaction testing : In SIGNIFY, ivabradine increased events in patients with activity-limiting angina (p=0.02 for interaction), possibly due to excessive HR reduction or drug-drug interactions (e.g., with verapamil) .
  • Dose-response analysis : Higher ivabradine doses (10 mg bid in SIGNIFY vs. 7.5 mg bid in SHIFT) may explain adverse outcomes .
  • Real-world studies : Observational cohorts (e.g., POSITIVE study in China) to assess generalizability .

Q. What experimental designs are optimal for distinguishing Ivabradine's HR-dependent and pleiotropic effects?

  • Preclinical models : Rodent studies with telemetric HR monitoring under stressors (e.g., fear-induced tachycardia) to isolate HR-independent neuroendocrine effects .
  • Comparative trials : Head-to-head studies with beta-blockers (e.g., bisoprolol) using Doppler-derived coronary flow reserve (CFR) to assess endothelial function .
  • Mechanistic sub-studies : Biomarker analysis (e.g., plasma catecholamines, inflammatory markers) in RCTs .

Q. How can pharmacoeconomic models evaluate Ivabradine's cost-effectiveness in specific populations?

  • Markov models : Simulate disease progression (e.g., CHF stages) with cycle times of 3–12 months, incorporating transition probabilities from real-world cohorts.
  • Input parameters : Quality-adjusted life years (QALYs), drug costs, and hospitalization rates from trials (e.g., SHIFT China subgroup) .
  • Sensitivity analysis : Univariate testing identifies influential variables (e.g., discount rate, mortality risk ratios) .

Example Cost-Utility Analysis :

RegimenIncremental QALYsIncremental Cost (CNY)ICER (CNY/QALY)
Quadruple Therapy0.3020,153.7067,189.50
Quadruple + Ivabradine0.4538,209.80165,065.54

Q. What statistical methods link Ivabradine-induced HR reduction to clinical outcomes in post-hoc analyses?

  • Cox proportional hazards models : Adjust for baseline HR, beta-blocker dose, and comorbidities.
  • Mediation analysis : Quantify the proportion of treatment effect mediated by HR reduction (e.g., 73% in SHIFT) .
  • Time-varying covariates : Model HR changes during follow-up to address non-linear relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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